molecular formula C15H10ClN3O4 B2956510 N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide CAS No. 1797346-61-2

N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide

Cat. No.: B2956510
CAS No.: 1797346-61-2
M. Wt: 331.71
InChI Key: OTRUBVNYOJMBFK-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a 3-chlorophenyl group, a cyano group, a hydroxyl group, and a nitro group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide typically involves multi-step organic reactions One common synthetic route starts with the nitration of 4-hydroxybenzamide to introduce the nitro group This is followed by a Friedel-Crafts acylation reaction to attach the 3-chlorophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde.

    Reduction: Formation of N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxybenzamide
  • N-[(3-chlorophenyl)(cyano)methyl]-3-nitrobenzamide
  • N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-2-nitrobenzamide

Uniqueness

N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a hydroxyl group at the 4-position and a nitro group at the 3-position on the benzamide core is particularly noteworthy, as it influences the compound’s electronic properties and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-4-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-11-3-1-2-9(6-11)12(8-17)18-15(21)10-4-5-14(20)13(7-10)19(22)23/h1-7,12,20H,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRUBVNYOJMBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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